molecular formula C23H26N2O4 B3858938 methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate

methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate

Cat. No.: B3858938
M. Wt: 394.5 g/mol
InChI Key: UZTKRDSMLYGDDX-UHFFFAOYSA-N
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Description

Methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate is a complex organic compound that features a benzoate ester linked to an isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline derivative, followed by the introduction of the oxolane-2-carbonylamino group. The final step involves esterification with methyl 4-benzoate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoquinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoate ester or isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated isoquinoline compounds.

Scientific Research Applications

Methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(oxolane-2-carbonylamino)benzoate: Shares the oxolane-2-carbonylamino group but lacks the isoquinoline moiety.

    Isoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.

Uniqueness

Methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate is unique due to its combination of a benzoate ester, isoquinoline ring, and oxolane-2-carbonylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-23(27)18-6-4-16(5-7-18)14-25-11-10-17-8-9-20(13-19(17)15-25)24-22(26)21-3-2-12-29-21/h4-9,13,21H,2-3,10-12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTKRDSMLYGDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate
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methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate
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methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate
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methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate
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methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate
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methyl 4-[[7-(oxolane-2-carbonylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate

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